molecular formula C11H10BrN B11870758 8-(Bromomethyl)naphthalen-2-amine

8-(Bromomethyl)naphthalen-2-amine

Katalognummer: B11870758
Molekulargewicht: 236.11 g/mol
InChI-Schlüssel: WJTVOGVABIFFMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(Bromomethyl)naphthalen-2-amine is an organic compound with the molecular formula C11H10BrN It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a bromomethyl group and an amine group attached to the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Bromomethyl)naphthalen-2-amine typically involves the bromination of naphthalen-2-amine. One common method is the reaction of naphthalen-2-amine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures. The bromination occurs selectively at the methyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The choice of solvents, reagents, and catalysts would be tailored to ensure cost-effectiveness and environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

8-(Bromomethyl)naphthalen-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 8-(Azidomethyl)naphthalen-2-amine or 8-(Thiocyano)methyl)naphthalen-2-amine.

    Oxidation: Formation of 8-(Bromomethyl)naphthalen-2-nitrosoamine or 8-(Bromomethyl)naphthalen-2-nitroamine.

    Reduction: Formation of 8-(Methyl)naphthalen-2-amine.

Wissenschaftliche Forschungsanwendungen

8-(Bromomethyl)naphthalen-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique reactivity and stability.

Wirkmechanismus

The mechanism of action of 8-(Bromomethyl)naphthalen-2-amine involves its interaction with molecular targets through its bromomethyl and amine groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Naphthalen-2-amine: Lacks the bromomethyl group, making it less reactive in substitution reactions.

    8-(Chloromethyl)naphthalen-2-amine: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and selectivity.

    8-(Methyl)naphthalen-2-amine: Lacks the halogen atom, resulting in different chemical properties and reactivity.

Uniqueness

8-(Bromomethyl)naphthalen-2-amine is unique due to the presence of both a bromomethyl group and an amine group on the naphthalene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.

Eigenschaften

Molekularformel

C11H10BrN

Molekulargewicht

236.11 g/mol

IUPAC-Name

8-(bromomethyl)naphthalen-2-amine

InChI

InChI=1S/C11H10BrN/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-6H,7,13H2

InChI-Schlüssel

WJTVOGVABIFFMW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C(C=C2)N)C(=C1)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.